2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one
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Overview
Description
2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of indole derivatives, which are known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole, which can be further processed to obtain the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one: A closely related compound with similar structural features.
2,3,4,9-Tetrahydrospiro[β-carboline-1,3’-indol]-2’(1’H)-one: Another spirocyclic indole derivative with comparable properties.
Uniqueness
2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
spiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-17-18(13-6-2-4-8-15(13)21-17)16-12(9-10-19-18)11-5-1-3-7-14(11)20-16/h1-8,19-20H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRRYXOCBMBKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C3=CC=CC=C3NC2=O)C4=C1C5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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